Cas no 888440-06-0 (4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide)

4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide
- Benzamide, 4-[[2-[[4,5-dihydro-3-(2-methoxyethyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]thio]acetyl]amino]-
- BDBM61777
- AKOS001581901
- SMR000807076
- 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide
- CHEMBL1429145
- 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide
- cid_24891929
- AB00871950-06
- MLS001237491
- F1882-1450
- 4-[[2-[[4-keto-3-(2-methoxyethyl)-5H-pyrimid[5,4-b]indol-2-yl]thio]acetyl]amino]benzamide
- 888440-06-0
- 4-[[2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]thio]-1-oxoethyl]amino]benzamide
- 4-[2-[[3-(2-methoxyethyl)-4-oxidanylidene-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]ethanoylamino]benzamide
- 4-[[2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzamide
- HMS2986A10
-
- Inchi: 1S/C22H21N5O4S/c1-31-11-10-27-21(30)19-18(15-4-2-3-5-16(15)25-19)26-22(27)32-12-17(28)24-14-8-6-13(7-9-14)20(23)29/h2-9,25H,10-12H2,1H3,(H2,23,29)(H,24,28)
- InChI Key: DNCJISVVEZCBIV-UHFFFAOYSA-N
- SMILES: C(N)(=O)C1=CC=C(NC(CSC2N(CCOC)C(=O)C3=C(N=2)C2=C(N3)C=CC=C2)=O)C=C1
Computed Properties
- Exact Mass: 451.13142534g/mol
- Monoisotopic Mass: 451.13142534g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 755
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 155Ų
Experimental Properties
- Density: 1.47±0.1 g/cm3(Predicted)
- pka: 12.77±0.70(Predicted)
4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1882-1450-5μmol |
4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide |
888440-06-0 | 90%+ | 5μl |
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Life Chemicals | F1882-1450-5mg |
4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide |
888440-06-0 | 90%+ | 5mg |
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Life Chemicals | F1882-1450-15mg |
4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide |
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Life Chemicals | F1882-1450-75mg |
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Life Chemicals | F1882-1450-2μmol |
4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide |
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Life Chemicals | F1882-1450-10μmol |
4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide |
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Life Chemicals | F1882-1450-10mg |
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Life Chemicals | F1882-1450-40mg |
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Life Chemicals | F1882-1450-100mg |
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4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide Related Literature
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
Additional information on 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide
Comprehensive Analysis of 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)benzamide (CAS No. 888440-06-0)
The compound 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)benzamide (CAS No. 888440-06-0) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This pyrimidoindole derivative exhibits unique properties that make it a promising candidate for various therapeutic applications. Its molecular structure combines a benzamide moiety with a pyrimido[5,4-b]indole core, linked via a sulfanylacetamido bridge, which contributes to its potential bioactivity.
Recent studies have highlighted the growing interest in small-molecule inhibitors and kinase-targeted therapies, where compounds like 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)benzamide are being explored for their ability to modulate specific enzymatic pathways. Researchers are particularly intrigued by its potential role in cancer treatment, given the increasing demand for novel antineoplastic agents with fewer side effects. The compound's methoxyethyl and sulfanyl groups may enhance its pharmacokinetic properties, such as solubility and membrane permeability.
In the context of drug discovery, the synthesis and optimization of heterocyclic compounds like this one are critical. The pyrimido[5,4-b]indole scaffold is known for its versatility in interacting with biological targets, making it a valuable template for designing selective inhibitors. Additionally, the incorporation of a benzamide group aligns with current trends in developing amide-based therapeutics, which are often associated with improved metabolic stability and target affinity.
From a mechanistic perspective, 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)benzamide is hypothesized to interfere with protein-protein interactions or signal transduction pathways. This aligns with the broader scientific community's focus on precision medicine, where understanding the molecular basis of diseases is paramount. The compound's 4-oxo group could play a pivotal role in forming hydrogen bonds with target proteins, further enhancing its specificity.
Given the rising popularity of computational chemistry and AI-driven drug design, researchers are leveraging molecular docking and QSAR modeling to predict the behavior of CAS No. 888440-06-0 in biological systems. These approaches are particularly relevant as the pharmaceutical industry seeks to reduce drug development timelines and costs. The compound's structural features make it an excellent subject for such in silico studies.
In summary, 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)benzamide represents a fascinating area of research with potential applications in oncology, inflammatory diseases, and beyond. Its unique chemical architecture and bioactive potential position it as a compound worthy of further investigation in the quest for next-generation therapeutics.
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